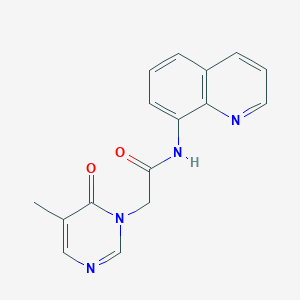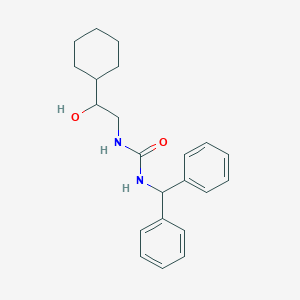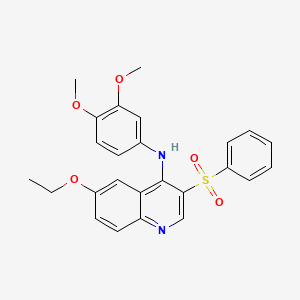
2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(quinolin-8-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(quinolin-8-yl)acetamide, or 2-MOPQA, is a small molecule that has been the subject of much scientific research in recent years. 2-MOPQA has a wide range of applications in scientific research and has been used in a variety of laboratory experiments.
作用機序
2-MOPQA has been shown to interact with several receptors and enzymes in the body, including the serotonin receptor 5-HT2A, the dopamine receptor D2, and the enzyme monoamine oxidase-A (MAO-A). By binding to these receptors and enzymes, 2-MOPQA is able to modulate the activity of these proteins and, in turn, affect the activity of several pathways in the body. For example, 2-MOPQA has been shown to inhibit the activity of MAO-A, which can lead to an increase in serotonin and dopamine levels in the brain.
Biochemical and Physiological Effects
2-MOPQA has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-MOPQA has been shown to reduce anxiety and improve cognitive function. In addition, 2-MOPQA has been shown to reduce inflammation and improve cardiovascular health. Finally, 2-MOPQA has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of several types of cancer cells.
実験室実験の利点と制限
2-MOPQA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, 2-MOPQA is relatively non-toxic, making it safe for use in experiments involving animals. However, 2-MOPQA is not without its limitations. It is relatively expensive, making it difficult to use in large-scale experiments. In addition, 2-MOPQA is not water-soluble, making it difficult to use in experiments involving aqueous solutions.
将来の方向性
Given the wide range of potential applications for 2-MOPQA, there are many potential future directions for research. For example, further research could be conducted to investigate the potential therapeutic uses of 2-MOPQA, such as for the treatment of anxiety, depression, and other neurological disorders. In addition, further research could be conducted to investigate the potential of 2-MOPQA as an anti-cancer drug. Finally, further research could be conducted to investigate the potential of 2-MOPQA as a tool for studying the effects of small molecules on gene expression and protein folding.
合成法
2-MOPQA can be synthesized from a variety of starting materials including quinoline, acetamide, and 5-methyl-6-oxo-1,6-dihydropyrimidine. The synthesis of 2-MOPQA is typically performed in three steps. In the first step, the quinoline and acetamide are reacted together to form a quinoline-acetamide adduct. In the second step, the adduct is reacted with 5-methyl-6-oxo-1,6-dihydropyrimidine to form the desired 2-MOPQA. Finally, the product is purified using column chromatography.
科学的研究の応用
2-MOPQA has been studied extensively in the scientific community due to its potential applications in a variety of fields. It has been used as a tool to study the effects of small molecules on a variety of biological processes, including cell signaling and gene expression. In addition, 2-MOPQA has been used to study the effects of drug action on the central nervous system and to investigate the effects of small molecules on the regulation of protein folding and stability.
特性
IUPAC Name |
2-(5-methyl-6-oxopyrimidin-1-yl)-N-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-8-17-10-20(16(11)22)9-14(21)19-13-6-2-4-12-5-3-7-18-15(12)13/h2-8,10H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVLWDMDKMTMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-8-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6495257.png)
![methyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B6495260.png)
![3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B6495270.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6495290.png)

![ethyl 4-[({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6495299.png)
![N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B6495301.png)
![ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B6495314.png)
![ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6495318.png)
![N-[4-({2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B6495328.png)

![ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6495338.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6495344.png)
![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-phenyl-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B6495361.png)